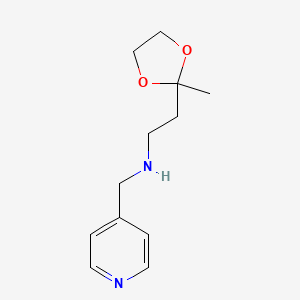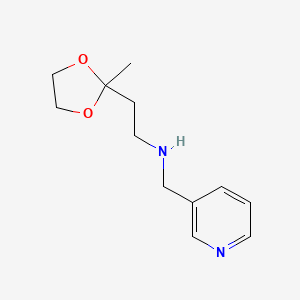
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMA-2 and belongs to the class of phenethylamines. TMA-2 is a derivative of amphetamine and has a similar structure to other psychoactive compounds such as MDMA and MDA.
Mécanisme D'action
TMA-2 acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. This receptor is involved in regulating mood, cognition, and perception. TMA-2 binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels is responsible for the psychoactive effects of TMA-2.
Biochemical and Physiological Effects:
TMA-2 has been found to produce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. TMA-2 also produces changes in mood, perception, and cognition. The effects of TMA-2 are similar to those of other psychoactive compounds such as MDMA and LSD.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-2 has several advantages and limitations for use in lab experiments. One advantage is its potency and selectivity for the serotonin receptor, which makes it a useful tool for studying the role of serotonin in the brain. However, TMA-2 also has limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on TMA-2. One direction is to study its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to investigate its potential use as a tool for studying the role of serotonin in the brain. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and body.
Méthodes De Synthèse
The synthesis of TMA-2 involves the reaction of 2-amino-1,3-dioxolane with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced with lithium aluminum hydride to obtain TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TMA-2 has been studied extensively for its potential applications in various fields of research. In the field of neuroscience, TMA-2 has been found to be a potent serotonin receptor agonist, which makes it a useful tool for studying the role of serotonin in the brain. TMA-2 has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(13-6-7-14-11)4-5-12-9-10-3-2-8-15-10/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQQIDXYMBIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

